molecular formula C16H17N3O3S2 B2935908 2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687569-18-2

2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2935908
CAS No.: 687569-18-2
M. Wt: 363.45
InChI Key: GWSBWGBLAUDPSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system (thieno[3,2-d]pyrimidin-4-one), which likely contributes to its stability and possibly its reactivity. The presence of the nitrophenyl group might make the compound a potential electrophile, while the butylsulfanyl group could provide unique steric and electronic effects .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The nitro group is typically reactive and might undergo reduction reactions. The sulfanyl group could also participate in various reactions, especially if oxidizing agents are present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group might increase its polarity, affecting its solubility in different solvents. The fused ring system could contribute to its stability and possibly its boiling and melting points .

Scientific Research Applications

Dual Enzyme Inhibitors

Compounds structurally related to 2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been synthesized and evaluated for their inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making these compounds potential candidates for cancer therapy. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues demonstrated potent dual inhibitory activities, with some compounds showing the most potent dual inhibition known to date (Gangjee et al., 2008).

Supramolecular Chemistry

Another area of interest is the dimerization of ureidopyrimidinones, which are closely related to the chemical structure of interest, through quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, which have potential applications in materials science and nanotechnology. The dimerization process demonstrates the ability of these compounds to form highly stable non-covalent assemblies, a fundamental principle in the design of molecular machines and materials (Beijer et al., 1998).

Antimicrobial Activity

Related thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties. For example, pyridothienopyrimidines and pyridothienotriazines demonstrated notable in vitro antimicrobial activities against various microbial strains. These findings suggest potential applications in developing new antimicrobial agents, which are crucial for addressing the increasing problem of antibiotic resistance (Abdel-rahman et al., 2002).

Antitumor Activity

Furthermore, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds showed potent anticancer activity against various human cancer cell lines, comparable to that of known chemotherapeutic agents. This research underscores the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment, highlighting the importance of structural modifications to enhance biological activity (Hafez & El-Gazzar, 2017).

Aldose Reductase Inhibition

Additionally, pyridopyrimidinone derivatives, related to the compound , have been identified as selective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibited significant inhibitory potency and antioxidant properties, suggesting their potential use in treating or preventing diabetic complications (La Motta et al., 2007).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It might also be interesting to study its interactions with various biological targets .

Properties

IUPAC Name

2-butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-2-3-9-24-16-17-13-8-10-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSBWGBLAUDPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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